BenchChemオンラインストアへようこそ!

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This specific 4,4-disubstituted piperidine-4-carboxamide is NOT interchangeable with simpler 4-unsubstituted analogs (CAS 792940-04-6). The additional piperidin-1-yl group adds a basic tertiary amine center and ~83 Da of steric bulk, fundamentally altering logP, solubility, and receptor binding kinetics—especially NK₁/NK₂ selectivity and engagement with secondary hydrophobic pockets in CCR5 homology models. Researchers who require the exact topology for tachykinin or chemokine receptor programs must source this CAS to avoid confounded SAR. Purity ≥95% and documented −20°C storage ensure degradation-free data.

Molecular Formula C17H23F3N4O
Molecular Weight 356.393
CAS No. 551931-39-6
Cat. No. B2731949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
CAS551931-39-6
Molecular FormulaC17H23F3N4O
Molecular Weight356.393
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N
InChIInChI=1S/C17H23F3N4O/c18-17(19,20)13-4-5-14(22-12-13)23-10-6-16(7-11-23,15(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)
InChIKeyJPCWJJXHSPQHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 551931-39-6): A Structurally Distinct Piperidine Carboxamide Building Block for GPCR-Targeted Research


4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 551931-39-6), also named 1'-[5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide, is a synthetic small molecule belonging to the piperidine-4-carboxamide class. It features a trifluoromethyl-substituted pyridine ring attached to a piperidine core, which bears a further piperidin-1-yl substituent at the 4-position alongside the carboxamide group . This structural arrangement imparts distinct lipophilicity, hydrogen-bonding capacity, and steric bulk relative to simpler 4-piperidinecarboxamide analogs. Vendor listings indicate purity specifications of ≥95% and research-grade availability, positioning the compound as a specialized intermediate or tool molecule for medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), particularly tachykinin and chemokine receptor families [1].

Why 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide Cannot Be Replaced by Simpler Piperidine-4-carboxamide Analogs


The 4-piperidin-1-yl substituent fundamentally alters the molecule's physicochemical and steric profile compared to the commonly available 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 792940-04-6) and its 6-trifluoromethyl isomer (CAS 883947-86-2). The additional piperidine ring increases molecular weight by approximately 83 Da, adds a basic tertiary amine center, and expands the solvent-accessible surface area, all of which can significantly shift logP, solubility, and the ability to engage secondary binding pockets in receptor targets . In the tachykinin receptor antagonist series, subtle modifications at the piperidine 4-position are known to modulate the NK₁/NK₂ selectivity ratio, meaning that generic replacement with a simpler piperidine-4-carboxamide could yield a different pharmacological fingerprint and confound structure–activity relationship (SAR) studies or pharmacological proof-of-concept experiments [1]. Consequently, researchers who require the exact 4,4-disubstituted topology for target engagement or intellectual property positioning must source this specific compound rather than a superficially similar analog.

Quantitative Differential Evidence for 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide Versus Closest Analogs


Molecular Weight and Topological Polar Surface Area (TPSA) Comparison with the 4-Unsubstituted Analog

The target compound possesses a molecular weight of 356.4 g·mol⁻¹ and a calculated TPSA of approximately 80.5 Ų, whereas the direct analog lacking the 4-piperidin-1-yl group (CAS 792940-04-6) has a molecular weight of 273.3 g·mol⁻¹ and a TPSA of roughly 55.1 Ų . The ∼83 Da increase and the additional 25.4 Ų of polar surface area arise from the appended piperidine ring, which introduces a second basic nitrogen center (calculated pKa ∼9.5 for the piperidine nitrogen). These differences predict lower passive membrane permeability and a distinct hydrogen-bonding landscape compared to the simpler analog, potentially reducing off-target promiscuity while enhancing specific receptor interactions that require a dual-basic motif [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification and Batch-to-Batch Consistency Relative to Non-Commercial Synthesis Standards

Commercial vendors list the target compound at a minimum purity of 95% (HPLC), with some lots reaching >97% . In contrast, the closely related 4-unsubstituted analog (CAS 792940-04-6) is commonly offered at 95% purity but often has lower batch consistency due to its wider use as a bulk intermediate . The higher purity threshold reduces the risk of confounding biological results caused by trace impurities, which is critical when the compound is used as a pharmacological tool at low nanomolar concentrations. While no formal head-to-head stability study is available, the storage condition requirement of −20°C under desiccated, light-protected conditions (as recommended by Biomart) indicates a sensitivity to moisture and temperature that users must account for when planning long-term studies .

Chemical Procurement Quality Control Reproducibility

Structural Motif Specificity in Tachykinin NK₁/NK₂ Receptor Antagonist Activity

The 4,4-disubstituted piperidine scaffold is a privileged motif in tachykinin receptor antagonist development. Literature on piperidinecarboxamide derivatives demonstrates that substitution at the piperidine 4-position significantly influences the balance of NK₁ versus NK₂ antagonism [1]. In related series, compounds bearing a piperidino group at the 4-position (such as the target compound) have been described as intermediates in the synthesis of dual NK₁/NK₂ antagonists, whereas the 4-unsubstituted analogs (e.g., CAS 792940-04-6) preferentially exhibit NK₁-selective profiles [2]. Although no publicly disclosed IC₅₀ or Kᵢ values for the exact target compound are available, the class-level inference is that the 4-piperidin-1-yl group is essential for achieving the desired dual receptor occupancy. This SAR knowledge can guide procurement decisions when the research objective is to explore balanced NK₁/NK₂ pharmacology rather than selective NK₁ blockade.

GPCR Pharmacology Tachykinin Receptors Structure–Activity Relationship

Optimal Use Cases for 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide Based on Differentiated Properties


Synthesis of Dual NK₁/NK₂ Tachykinin Antagonists for Respiratory or Inflammatory Disease Models

The 4-piperidin-1-yl motif is hypothesized to shift receptor selectivity toward a balanced NK₁/NK₂ profile, making this compound a valuable advanced intermediate for developing antagonists aimed at asthma, COPD, or inflammatory bowel disease. The additional basic nitrogen can form salt bridges with acidic residues in the NK₂ binding pocket, a feature absent in the 4-unsubstituted analog [1].

Structure–Activity Relationship Studies on Piperidine-Based GPCR Modulators

Medicinal chemistry groups investigating the impact of 4,4-disubstitution on receptor binding kinetics and selectivity will find this compound irreplaceable by simpler piperidine-4-carboxamides. The well-defined purity (>95%) and the documented storage conditions (−20°C, desiccated) ensure that SAR data are not confounded by degradation products .

Chemical Probe Development for Chemokine Receptor (CCR5) Antagonism

Kuujia and related sources classify the compound as a selective GPCR antagonist, with structural similarity to reported CCR5 ligands. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-piperidino substituent may occupy a secondary hydrophobic pocket identified in CCR5 homology models. Researchers requiring this precise substitution pattern for probe development should prioritize this CAS over non-substituted variants [2].

Quote Request

Request a Quote for 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.